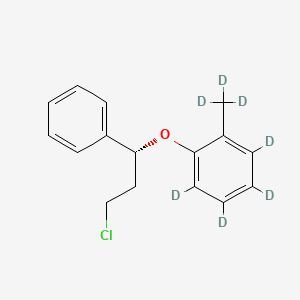

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

INTRODUCTION (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane, also known as (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane, is a chiral molecule used in a variety of scientific research applications. It is a useful compound in asymmetric synthesis and has been used in numerous studies to produce a variety of compounds. This molecule is highly versatile and can be used in a variety of reactions, making it a valuable tool for research. SYNTHESIS METHOD (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane can be synthesized using a variety of methods. The most common method is a two-step reaction, which involves the addition of an aqueous solution of potassium hydroxide to an alkyl halide followed by the addition of a metal salt (such as lithium chloride). This reaction produces a chiral molecule with a chiral center at the carbon atom. The chiral center can be used to produce a variety of compounds with different properties. SCIENTIFIC RESEARCH APPLICATIONS (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane has been used in a variety of scientific research applications. It has been used in asymmetric synthesis to produce novel compounds with desired properties. It has also been used in the synthesis of pharmaceuticals and other compounds. Additionally, (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane has been used in the study of enzyme kinetics, as well as in the development of new materials. MECHANISM OF ACTION (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane acts as a Lewis base in a variety of reactions. It is capable of forming coordinate covalent bonds with other molecules, which can lead to the formation of a variety of compounds. This molecule can also act as a catalyst in some reactions, allowing for the formation of products with desired properties. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane has been studied for its biochemical and physiological effects. Studies have shown that it can act as an inhibitor of a variety of enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. Additionally, it has been shown to have anti-inflammatory and anti-microbial effects. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The advantages of using (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane in laboratory experiments include its high reactivity and versatility, as well as its ability to form coordinate covalent bonds. Additionally, its chiral center makes it a useful tool for asymmetric synthesis. The limitations of using (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane in laboratory experiments include its toxicity, as well as its potential to form unwanted byproducts. FUTURE DIRECTIONS The future directions of research involving (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be done to explore its potential as a catalyst in other reactions. Finally, further research could be done to explore its potential as an inhibitor of enzymes, as well as its potential to form coordinate covalent bonds.

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Endocrine Disruption

Research indicates that certain chemicals structurally similar to (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane, such as Bisphenol A and phthalates, act as endocrine disruptors. These compounds can interfere with the hormonal systems of humans and other animals, potentially leading to reproductive and developmental issues. Studies have highlighted the effects of these chemicals on spermatogenesis, indicating the potential for these compounds to induce germ cell apoptosis and disrupt the blood-testis barrier (Lagos-Cabré & Moreno, 2012), (Ribeiro et al., 2017).

Biomarker Development for Environmental Pollutants

Metabolomics approaches have been employed to identify biomarkers associated with exposure to chemicals like Bisphenol A. These biomarkers help in understanding the complex toxic effects these compounds have on organisms, providing insights into lactate and choline changes post-exposure (Wang et al., 2018).

Soil and Environmental Chemistry

The sorption behavior of similar phenoxy herbicides in soil and their interaction with organic matter and minerals have been studied extensively. Understanding these interactions helps in assessing the environmental impact and mobility of such compounds (Werner et al., 2012).

Industrial Applications and Catalysis

Compounds structurally similar to (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane have been explored for their potential use in industrial applications, including the catalytic conversion processes. Understanding the interaction and stability of these compounds can inform their use in various industrial and chemical synthesis processes (Ruy et al., 2020).

Eigenschaften

IUPAC Name |

1-[(1R)-3-chloro-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDWIPMYVBCJJX-NUZBOFKISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[C@H](CCCl)C2=CC=CC=C2)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)

![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)